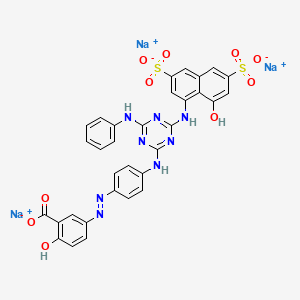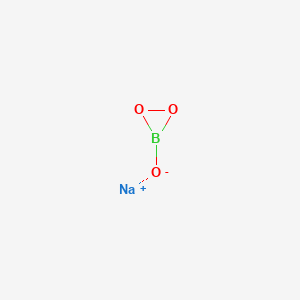![molecular formula C15H16ClN3 B13792717 4-[Benzyl(ethyl)amino]benzenediazonium chloride CAS No. 92-57-9](/img/structure/B13792717.png)
4-[Benzyl(ethyl)amino]benzenediazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Benzyl(ethyl)amino]benzenediazonium chloride is an organic compound with the molecular formula C15H16ClN3. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis. Diazonium salts are typically used in the preparation of azo dyes and other aromatic compounds due to their ability to undergo a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-[Benzyl(ethyl)amino]benzenediazonium chloride typically involves the diazotization of 4-[Benzyl(ethyl)amino]aniline. This process includes the reaction of the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The reaction can be summarized as follows:
4-[Benzyl(ethyl)amino]aniline+HNO2+HCl→4-[Benzyl(ethyl)amino]benzenediazonium chloride+H2O
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise temperature control to ensure the stability of the diazonium ion. The process involves continuous monitoring and the use of automated systems to add reagents and control reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-[Benzyl(ethyl)amino]benzenediazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions typically occur at low temperatures to maintain the stability of the diazonium ion.
Coupling Reactions: These reactions often involve phenols or aromatic amines in alkaline conditions. The diazonium salt is added to a cold solution of the coupling component to form the azo compound.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, characterized by the presence of a -N=N- linkage between two aromatic rings.
Aplicaciones Científicas De Investigación
4-[Benzyl(ethyl)amino]benzenediazonium chloride has several applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds and as an intermediate in the preparation of azo dyes.
Biology: Diazonium salts are used in biochemical assays and as labeling agents for biomolecules.
Medicine: While not directly used as a drug, diazonium compounds are involved in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 4-[Benzyl(ethyl)amino]benzenediazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution and coupling reactions, leading to the formation of different products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it a good leaving group.
Comparación Con Compuestos Similares
4-[Benzyl(ethyl)amino]benzenediazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride and 4-nitrobenzenediazonium chloride. While all these compounds share the diazonium functional group, their reactivity and applications can vary based on the substituents attached to the aromatic ring. For example:
Benzenediazonium chloride: Used in the synthesis of phenols and aryl halides.
4-Nitrobenzenediazonium chloride: More reactive due to the electron-withdrawing nitro group, used in the synthesis of nitro-substituted aromatic compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its ability to undergo various chemical reactions makes it a valuable intermediate in the preparation of a wide range of aromatic compounds.
Propiedades
Número CAS |
92-57-9 |
|---|---|
Fórmula molecular |
C15H16ClN3 |
Peso molecular |
273.76 g/mol |
Nombre IUPAC |
4-[benzyl(ethyl)amino]benzenediazonium;chloride |
InChI |
InChI=1S/C15H16N3.ClH/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;/h3-11H,2,12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
QIVQPCFUDIRQRH-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)

![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)





![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)

![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
